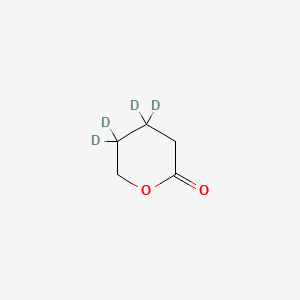

delta-Valerolactone-3,3,4,4-D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta-Valerolactone-3,3,4,4-D4 is a chemical compound with the molecular formula C5H4D4O2 . It is a variant of delta-valerolactone, a lactone used as a chemical intermediate in processes such as the production of polyesters .

Synthesis Analysis

The synthesis of delta-valerolactone and its variants has been a subject of research. One method involves the ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD), which is a highly efficient method for synthesizing aliphatic polyester materials . Another method involves the coupling of hydrogenation and dehydrogenation .Chemical Reactions Analysis

The ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD) is a highly efficient method for synthesizing aliphatic polyester materials . In addition, the coupling of hydrogenation and dehydrogenation has been used for the sustainable production of gamma-valerolactone and delta-valerolactone .科学的研究の応用

Green Synthesis of Gamma-Valerolactone (GVL)

Applications in Biomass Conversion : GVL is highlighted for its renewable origin and distinct physicochemical properties, showcasing its versatility in applications such as a green solvent, fuel additive, and precursor for valuable chemicals. Research emphasizes the conversion of levulinic acid (LA) to GVL using non-noble metal catalysts, providing a more sustainable and greener synthesis route compared to conventional methods that rely on noble metals. This approach not only signifies a shift towards more eco-friendly chemical processes but also highlights the role of GVL in advancing renewable chemical manufacturing (Dutta et al., 2019).

Biorefinery and Environmental Applications : The utilization of GVL derived from renewable lignocellulosic biomass is presented as a cost-competitive and green platform chemical. The valorization of lignocellulose using GVL not only improves the yield of target products such as sugar monomer and furfural but also exemplifies the circular economy concept where waste is minimized, and efficiency is maximized in the use of natural resources (Xu et al., 2020).

特性

IUPAC Name |

4,4,5,5-tetradeuteriooxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPLYNZGCXSJM-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)OCC1([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta-Valerolactone-d4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

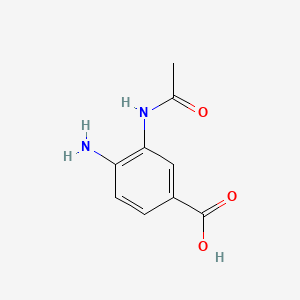

![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

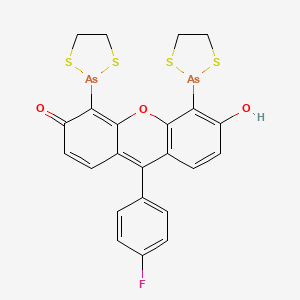

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)

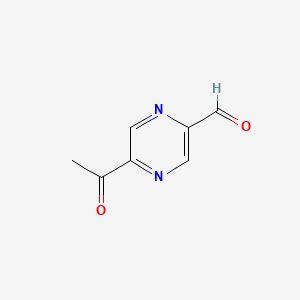

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)